molecular formula C10H10F2O3 B6304995 2,3-Difluoro-6-isopropoxybenzoic acid CAS No. 1917346-66-7

2,3-Difluoro-6-isopropoxybenzoic acid

Cat. No.: B6304995
CAS No.: 1917346-66-7
M. Wt: 216.18 g/mol
InChI Key: FTWSHLYLYLPSRY-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.05980050 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWSHLYLYLPSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245532
Record name Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)-
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Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917346-66-7
Record name Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1917346-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Difluoro 6 Isopropoxybenzoic Acid and Its Precursors

Historical and Contemporary Approaches to Ortho-Fluorinated Benzoic Acid Synthesis

The synthesis of benzoic acids featuring a fluorine substituent at the ortho position is a topic of significant interest due to the utility of these compounds as building blocks in pharmaceuticals and agrochemicals. nih.gov Historically, methods often relied on diazotization of anthranilic acids followed by a thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, a transformation known as the Balz-Schiemann reaction. A modified version, which avoids the need for anhydrous conditions and specialized equipment, demonstrates the conversion of anthranilic acid to o-fluorobenzoic acid and is suitable for laboratory-scale preparations. uark.edu

Contemporary methods have expanded the synthetic arsenal, offering milder conditions and broader substrate scopes. One notable modern approach involves the direct nucleophilic fluorination of activated precursors. For instance, readily available 1-arylbenziodoxolones can undergo nucleophilic fluorination using fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. arkat-usa.orgumn.edu This method provides a direct, single-step route to 2-fluorobenzoic acids. arkat-usa.org The efficiency of this transformation can be highly dependent on the substituents present on the benziodoxolone precursor, with electron-withdrawing groups often enhancing reactivity. arkat-usa.org Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool, where a directing group can guide a metal catalyst to activate a specific C-H bond for subsequent transformation, including fluorination. acs.org

Regioselective Functionalization Strategies for Difluorobenzoic Acid Scaffolds

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties and reactivity. The development of regioselective methods to introduce additional functional groups onto a difluorinated scaffold is crucial for the synthesis of molecules like 2,3-difluoro-6-isopropoxybenzoic acid.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG) which coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium), facilitating deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, including carbon dioxide to form a carboxylic acid. wikipedia.org

The carboxylate group itself can act as a DMG, as can ether functionalities like methoxy (B1213986) or the target isopropoxy group. wikipedia.orgunblog.fr In the context of synthesizing this compound, a plausible strategy involves the DoM of a 2,3-difluoro-isopropoxybenzene precursor. The isopropoxy group would direct the lithiation to the C6 position, after which quenching with solid CO2 (dry ice) would install the carboxylic acid moiety. The fluorine atoms themselves also influence the acidity of adjacent protons and can play a role in directing metalation. acs.orgnih.gov The choice of base and reaction conditions, such as temperature and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), is critical for achieving high regioselectivity and yield. baranlab.org

Table 1: Examples of Directed ortho-Metalation on Substituted Arenes

Directing Group (DMG)SubstrateBase/ConditionsElectrophileProductRef.
-COOH4-Fluorobenzoic Acids-BuLi/TMEDA, -78°CE+3-Substituted-4-fluorobenzoic acid unblog.fr
-OMeo-Anisic Acids-BuLi/TMEDA, -78°CE+3-Substituted-2-methoxybenzoic acid unblog.fr
-F1,2-Difluorobenzenen-BuLi, -78°C(CH3)3B, then H2O22,3-Difluorophenol[1 (from search)]
-OC(O)NR2Phenyl Carbamates-BuLi/TMEDA, -78°CE+Ortho-substituted phenyl carbamate baranlab.org

The halogen-dance reaction describes the base-catalyzed migration of a halogen (typically bromine or iodine) around an aromatic ring. wikipedia.orgresearchgate.net The reaction proceeds via a series of deprotonation and halogen-metal exchange steps, ultimately driven by the formation of the most thermodynamically stable organometallic intermediate. wikipedia.org While a powerful tool for accessing otherwise hard-to-reach isomers, this reaction is generally not observed for fluorine or chlorine atoms, which are more commonly employed as non-migrating directing groups in such transformations. researchgate.netclockss.org Therefore, a halogen-dance pathway is not a primary strategy for manipulating the fluoro-substituents in the target compound's precursors.

A more relevant pathway for functionalizing highly fluorinated arenes is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring toward attack by nucleophiles, displacing a leaving group (often another halide). This is particularly effective when the leaving group is positioned ortho or para to activating groups. For example, the synthesis of 2,3-difluoro-6-nitrophenol (B104600) can be achieved by reacting 2,3,4-trifluoronitrobenzene with a hydroxide (B78521) source, where the fluoride at the C4 position is displaced. This nitro-substituted phenol (B47542) is a potential precursor that could undergo further transformations.

Etherification Reactions for the Introduction of the Isopropoxy Moiety

A key step in the synthesis of the target molecule is the formation of the aryl isopropyl ether bond. Several classical and modern methods are available for this transformation.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an S_N2 mechanism. byjus.commasterorganicchemistry.com To form the isopropoxy ether on a difluorophenol precursor (such as 2,3-difluoro-6-hydroxybenzoic acid nih.gov), the phenol would first be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the phenoxide. This nucleophilic phenoxide would then react with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

A significant challenge in this specific application is the nature of the alkyl halide. The Williamson synthesis works best with primary alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com Secondary halides, like 2-bromopropane, are prone to undergoing a competing E2 elimination reaction, especially with a strong, sterically unhindered base like a phenoxide, which would produce propene instead of the desired ether. masterorganicchemistry.comorganicchemistrytutor.com Careful selection of reaction conditions (temperature, solvent) is necessary to maximize the substitution product over the elimination byproduct.

Table 2: Comparison of Etherification Strategies for Aryl Isopropyl Ethers

MethodNucleophileElectrophileKey Conditions/CatalystAdvantagesLimitationsRef.
Williamson PhenoxideIsopropyl HalideBase (e.g., NaH, K2CO3)Simple, inexpensive reagentsE2 elimination with secondary halides is a major side reaction byjus.commasterorganicchemistry.com
Mitsunobu PhenolIsopropanol (B130326)PPh3, DEAD/DIADMild conditions, high functional group toleranceStoichiometric reagents, phosphine (B1218219) oxide byproduct can be difficult to remove wikipedia.orgorganic-chemistry.org
Ullmann PhenolAryl HalideCopper Catalyst (e.g., CuI), BaseGood for aryl-aryl ethers, can be low costOften requires high temperatures, ligand may be needed wikipedia.orgumich.edu
Buchwald-Hartwig PhenolAryl HalidePalladium Catalyst, Ligand (e.g., phosphine-based), BaseVery broad scope, mild conditions, high yieldsCatalyst/ligand cost, sensitivity to air/moisture organic-chemistry.orgwikipedia.org

The Mitsunobu reaction offers a milder alternative for ether synthesis, converting an alcohol into an effective leaving group in situ. wikipedia.orgorganic-chemistry.org In this case, a difluorophenol precursor would be treated with isopropanol in the presence of a phosphine (typically triphenylphosphine (B44618), PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction generally proceeds under neutral, low-temperature conditions, which minimizes the elimination side reactions that plague the Williamson synthesis when using secondary alcohols. organic-chemistry.org This makes the Mitsunobu reaction a highly attractive method for installing the isopropoxy group. The primary drawbacks are the use of stoichiometric amounts of reagents and the formation of triphenylphosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. organic-chemistry.org

Modern organometallic chemistry provides powerful, catalytic alternatives for C-O bond formation.

Ullmann Condensation: This copper-catalyzed reaction couples an alcohol or phenol with an aryl halide. wikipedia.org While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern variations use soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgumich.edu It is a viable, low-cost alternative to palladium-based systems.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming aryl ethers. organic-chemistry.orgwikipedia.org It can couple a wide range of phenols and alcohols with aryl halides and pseudohalides under relatively mild conditions with high functional group tolerance. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical to the success of the reaction. This method represents the state-of-the-art for constructing challenging C-O bonds. princeton.edu

Advanced Synthetic Routes to this compound

The construction of this compound can be approached through advanced synthetic strategies that prioritize efficiency, complexity-building, and sustainability. These include the application of multicomponent reactions and the integration of green chemistry principles to optimize the synthesis.

A plausible and efficient pathway to the target molecule involves the initial synthesis of a key precursor, 2,3-difluoro-6-hydroxybenzoic acid, followed by etherification to introduce the isopropoxy group. An alternative strategy begins with the synthesis of an isopropoxy-substituted aromatic precursor, which is then converted to the final benzoic acid. For instance, a common route to analogous 2,3-difluoro-6-alkoxybenzoic acids starts with a difluoro-anisole derivative, which is then formylated and oxidized. chemicalbook.comgoogle.com

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a powerful strategy for the rapid assembly of complex molecules. youtube.comchemicalbook.comnih.govnih.govrsc.org Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, can efficiently build molecular complexity. nih.govnih.govsemanticscholar.org

While a specific one-pot MCR for this compound is not prominently documented, a hypothetical MCR approach could be designed. For instance, a three-component reaction involving a suitably substituted 1,3-dicarbonyl compound, an activated difluoro-alkene, and an isopropoxide source could theoretically construct a core aromatic ring with the desired substitution pattern.

Cascade reactions are more plausibly applied in the synthesis of precursors. For example, a cascade process could be initiated on a polyfluorinated aromatic ring, such as 1,2,3-trifluorobenzene, where sequential nucleophilic aromatic substitution reactions first with a hydroxyl source and then isopropoxide, followed by a directed ortho-metalation and carboxylation, could lead to the target molecule in a streamlined, though technically challenging, sequence. The development of such cascade reactions for the synthesis of highly substituted fluorinated molecules is an active area of research. chemicalbook.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. youtube.comlucp.netnih.govmdpi.comresearchgate.netunibo.it The synthesis of this compound can be optimized using these principles.

A key consideration is the choice of solvents. Traditional syntheses may employ volatile organic compounds (VOCs). Green alternatives include the use of water, ionic liquids, or deep eutectic solvents, which can offer lower toxicity, reduced flammability, and potential for recycling. lucp.netnih.govmdpi.com For instance, the etherification of 2,3-difluoro-6-hydroxybenzoic acid via a Williamson ether synthesis could be adapted to use a greener solvent system, potentially with phase-transfer catalysis to enhance reaction rates. masterorganicchemistry.comwikipedia.orgbyjus.comnumberanalytics.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical metric. The plausible synthesis involving the oxidation of 2,3-difluoro-6-isopropoxybenzaldehyde (B6326973) to the corresponding benzoic acid using hydrogen peroxide is an example of a high atom economy reaction, with water as the only significant byproduct. google.com

Energy efficiency can be improved by using catalysis to lower reaction temperatures and pressures, or by employing alternative energy sources like microwave irradiation, which can significantly shorten reaction times. wikipedia.orgnumberanalytics.com

Analytical Techniques for Reaction Progress Monitoring and Purity Assessment

Rigorous analytical monitoring is crucial for the successful synthesis of this compound, ensuring optimal reaction conditions and the purity of the final product.

In-situ Spectroscopic Methods (e.g., IR, Raman, NMR for kinetics)

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing kinetic data and insights into reaction mechanisms without the need for sampling. mdpi.comresearchgate.netyoutube.comyoutube.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For instance, in the oxidation of 2,3-difluoro-6-isopropoxybenzaldehyde to the carboxylic acid, IR spectroscopy could monitor the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹), and the concurrent appearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the carboxylic acid carbonyl stretch (around 1725 cm⁻¹). mdpi.comyoutube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for detailed kinetic analysis. In the Williamson ether synthesis step to form the isopropoxy group, ¹H NMR could be used to follow the disappearance of the phenolic -OH proton of the 2,3-difluoro-6-hydroxybenzoic acid precursor and the appearance of the characteristic septet and doublet signals of the isopropyl group in the product. rsc.orgresearchgate.netrsc.org Furthermore, ¹⁹F NMR can be a sensitive probe to monitor changes in the electronic environment of the fluorine atoms on the aromatic ring as the reaction progresses. rsc.orgresearchgate.netrsc.org

Table 1: Representative In-situ Spectroscopic Data for a Plausible Synthesis of this compound
Synthetic Step Technique Reactant Signal Product Signal
Etherification of 2,3-difluoro-6-hydroxybenzoic acid¹H NMRPhenolic -OH (broad, ~9-10 ppm)Isopropyl CH (septet, ~4.5 ppm), Isopropyl CH₃ (doublet, ~1.3 ppm)
Oxidation of 2,3-difluoro-6-isopropoxybenzaldehydeIR SpectroscopyAldehyde C=O (~1700 cm⁻¹)Carboxylic Acid C=O (~1725 cm⁻¹), Carboxylic Acid O-H (broad, ~3000 cm⁻¹)

Chromatographic Analysis for Process Control

Chromatography is an indispensable tool for process control, allowing for the separation and quantification of reactants, intermediates, products, and impurities. americanpharmaceuticalreview.comsielc.comrsc.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for monitoring the progress of the synthesis of aromatic acids. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (like trifluoroacetic acid or formic acid), would be suitable for separating the relatively nonpolar starting materials from the more polar benzoic acid product. americanpharmaceuticalreview.comsielc.com By taking samples from the reaction mixture at various time points, the conversion of reactants and the formation of the product can be quantified, allowing for the determination of the optimal reaction time and conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for qualitative monitoring of reaction progress. google.com A spot of the reaction mixture on a TLC plate, developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), can quickly show the disappearance of the starting material spot and the appearance of the product spot.

Table 2: Representative HPLC Method for Purity Assessment of this compound
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Product) ~8.5 min (estimated)
Retention Time (Precursor Aldehyde) ~7.2 min (estimated)

Mechanistic Investigations of Reactions Involving 2,3 Difluoro 6 Isopropoxybenzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of chemical reactivity, though its behavior is significantly modulated by the adjacent substituents on the aromatic ring.

Esterification and Amidation Kinetics and Mechanisms

The conversion of 2,3-Difluoro-6-isopropoxybenzoic acid to its corresponding esters and amides is subject to notable steric and electronic effects.

Esterification: The acid-catalyzed esterification, typically proceeding through the AAC2 mechanism, is expected to be slow. The reaction involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from an alcohol. However, the presence of the bulky isopropoxy group at the ortho (C6) position creates significant steric hindrance around the carboxylic acid. This steric shield impedes the approach of the alcohol nucleophile, thereby reducing the rate of reaction. researchgate.net Studies on other 2,6-disubstituted benzoic acids confirm that such steric effects are a dominant factor in slowing esterification rates. researchgate.net While the electron-withdrawing fluorine atoms at the C2 and C3 positions increase the electrophilicity of the carboxyl carbon, this electronic enhancement is often insufficient to overcome the severe steric impediment. For comparison, the activation energy for the esterification of unsubstituted benzoic acid with butanol is approximately 58.4 kJ/mol; this value would be expected to be higher for this compound due to steric hindrance. dnu.dp.uaresearchgate.net To achieve efficient esterification, more forceful conditions or alternative methods, such as using highly reactive alkylating agents or coupling agents like those based on benzotriazole, may be necessary. researchgate.netorganic-chemistry.org

Amidation: The direct formation of amides from carboxylic acids and amines is a condensation reaction that requires the removal of water and is often thermodynamically unfavorable without activation. For a sterically hindered acid like this compound, direct thermal condensation with amines would require harsh conditions and likely result in low yields. Modern synthetic protocols utilize coupling agents (e.g., carbodiimides like DCC) or catalysts to facilitate this transformation under milder conditions. bohrium.com Titanium tetrachloride (TiCl4) has been shown to mediate the direct amidation of a wide range of carboxylic acids, although reactions involving sterically hindered substrates can still result in low conversions. nih.gov Boronic acid derivatives, particularly those with an ortho-iodo substituent, have also emerged as effective catalysts for direct amidation at room temperature, promoting the reaction through a proposed acylborate intermediate. acs.org In an iridium-catalyzed C-H activation approach for aminating benzoic acids, an ortho-fluoro substituent resulted in a higher kinetic isotope effect compared to an ortho-methyl group, suggesting the electronic nature of the ortho-substituent plays a key role in the activation step. nih.gov

Table 1: Comparison of Reaction Conditions for Carboxyl Group Functionalization

Reaction TypeSubstrate TypeTypical ConditionsExpected Outcome for this compound
Fischer EsterificationUnhindered Benzoic AcidAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat dnu.dp.uaresearchgate.netVery slow reaction rate due to steric hindrance from ortho-isopropoxy group. researchgate.net
Catalytic AmidationSterically Hindered AcidAmine, Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., Boronic Acid, TiCl₄) nih.govacs.orgModerate to good yields possible, but may require optimized catalysts to overcome steric bulk.
Yamaguchi EsterificationHindered Acids/Alcohols2,4,6-Trichlorobenzoyl chloride, DMAP organic-chemistry.orgEffective method for sterically demanding substrates, likely providing good yields.

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group from the aromatic ring can be achieved through several pathways, with the reaction's feasibility influenced by the ring's substituents. Electron-withdrawing groups, such as fluorine, are known to lower the thermal stability of benzoic acids and facilitate decarboxylation. aiche.org

Traditional methods for the decarboxylation of polyfluorobenzoic acids involve heating the substrate in a high-boiling solvent like quinoline (B57606) or N-methyl-2-pyrrolidone, often in the presence of a copper catalyst (e.g., Cu, CuO, or Cu₂O). patentcut.com For pentafluorobenzoic acid, kinetic studies in high-temperature water show a first-order reaction with an activation energy of around 150 kJ/mol. aiche.org This suggests that this compound could likely be decarboxylated under similar conditions to yield 1,2-difluoro-4-isopropoxybenzene.

More recently, milder, light-driven methods have been developed. A photoinduced, copper-catalyzed strategy allows for the decarboxylative fluorination of various benzoic acids at low temperatures. organic-chemistry.orgresearchgate.netacs.org This process proceeds through a radical mechanism involving a ligand-to-metal charge transfer (LMCT) to form an aryl radical, which can then be functionalized. researchgate.net While this specific method introduces another functional group, the underlying principle of generating an aryl radical via decarboxylation highlights a modern approach to cleaving the C-C bond under gentle conditions.

Table 2: Summary of Decarboxylation Methods for Fluorinated Benzoic Acids

MethodCatalyst/ReagentsConditionsReference
Thermal DecarboxylationCopper or Copper(I/II) OxideHigh temperature (100-200°C+) in quinoline or NMP patentcut.com
Hydrothermal DecarboxylationNone (water as solvent)High temperature water aiche.org
Photoinduced Radical DecarboxylationCopper(II) saltsLight irradiation (e.g., purple LED) at low temperature organic-chemistry.orgresearchgate.net

Aromatic Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring is heavily influenced by the directing and activating/deactivating nature of its substituents.

Electrophilic Aromatic Substitution on the Difluorinated Arene

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. The outcome of this reaction on this compound is determined by the cumulative effects of its substituents. wikipedia.org

-COOH (Carboxylic Acid): A moderately deactivating group and a meta-director due to its electron-withdrawing nature. organicchemistrytutor.com

-F (Fluoro): A weakly deactivating group but an ortho, para-director. Its deactivating character comes from a strong -I (inductive) effect, while its directing ability comes from a weaker +M (mesomeric/resonance) effect. wikipedia.orgorganicchemistrytutor.com

-O-iPr (Isopropoxy): A strongly activating group and an ortho, para-director, donating electron density to the ring via a powerful +M effect. youtube.com

Table 3: Substituent Effects in Electrophilic Aromatic Substitution (EAS)

Substituent (Position)Electronic EffectActivating/DeactivatingDirecting Effect
-COOH (C1)-I, -M (Withdrawing)DeactivatingMeta
-F (C2, C3)-I > +M (Net Withdrawing)DeactivatingOrtho, Para
-O-iPr (C6)+M > -I (Donating)Strongly ActivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings. libretexts.orgmasterorganicchemistry.com The presence of three electron-withdrawing groups (-F, -F, -COOH) makes the ring of this compound highly susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, restoring the ring's aromaticity. For this mechanism to be effective, the negative charge of the intermediate must be stabilized by electron-withdrawing groups at the ortho and/or para positions. libretexts.org

In this molecule, both fluorine atoms can act as leaving groups. Fluorine is an excellent leaving group in SNAr reactions. This is somewhat counterintuitive, as F⁻ is a poor leaving group in SN1/SN2 reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this key step. libretexts.org SNAr reactions on polyfluoroarenes are common and can be controlled to achieve selective substitution. mdpi.com The regioselectivity of substitution (i.e., whether the C2-F or C3-F is replaced) would depend on the specific nucleophile and reaction conditions, with attack generally favored at positions that are ortho or para to the strongest electron-withdrawing substituents. Organic photoredox catalysis has also enabled the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov

Role of Fluorine Atoms in Aromatic Ring Reactivity

The two fluorine atoms at the C2 and C3 positions play a crucial and dualistic role in the chemical behavior of this compound.

Modulation of Electronic Properties: Through their powerful inductive electron-withdrawing (-I) effect, the fluorine atoms decrease the electron density of the entire aromatic ring. This has two major consequences:

Deactivation towards EAS: The ring becomes less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org

Activation towards SNAr: The ring becomes more electrophilic, making it a prime target for attack by nucleophiles. libretexts.orgmdpi.com

Directing Group in EAS: While the inductive effect deactivates the ring, the ability of fluorine's lone pairs to donate into the ring via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. However, since the -I effect dominates, the net result is deactivation. wikipedia.orgorganicchemistrytutor.com

Leaving Group in SNAr: The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The stability of the fluoride (B91410) ion combined with the acceleration of the initial nucleophilic attack due to fluorine's electronegativity makes C-F bond cleavage a favorable pathway in SNAr. libretexts.org

Conformational Influence: An ortho-fluoro substituent can engage in an intramolecular hydrogen bond with the hydrogen of the carboxylic acid group. This interaction can stabilize certain conformers of the molecule, potentially influencing its physical properties and reactivity. uc.ptresearchgate.net In this compound, the C2-fluorine is positioned to interact with the carboxylic acid, potentially affecting the orientation of the -COOH group and its accessibility for reactions.

Inductive and Mesomeric Effects on Electron Density Distribution

The electronic character of this compound is governed by a complex interplay of inductive and mesomeric (or resonance) effects from its substituents. The two fluorine atoms, the isopropoxy group, and the carboxylic acid group each impart distinct electronic influences on the benzene ring, thereby modulating the electron density distribution and influencing the molecule's reactivity.

The carboxylic acid group (-COOH) is an electron-withdrawing group, primarily through a negative mesomeric effect (-M) and a negative inductive effect (-I). It deactivates the benzene ring by pulling electron density away from it.

SubstituentInductive EffectMesomeric EffectOverall Electronic Character
Fluoro (-F)Strongly withdrawing (-I)Weakly donating (+M)Primarily electron-withdrawing
Isopropoxy (-OCH(CH₃)₂)Withdrawing (-I)Strongly donating (+M)Primarily electron-donating
Carboxylic Acid (-COOH)Withdrawing (-I)Withdrawing (-M)Strongly electron-withdrawing

Impact on Aromaticity and Stability of Intermediates

The substituents on the this compound ring influence the aromaticity and the stability of potential reaction intermediates. Aromaticity is related to the delocalization of π-electrons within the ring, and any factor that disrupts this delocalization can affect the stability of the molecule.

In electrophilic aromatic substitution reactions, the stability of the carbocation intermediate (the sigma complex or arenium ion) is paramount. The electron-donating +M effect of the isopropoxy group can significantly stabilize this intermediate by delocalizing the positive charge. Conversely, the electron-withdrawing fluorine atoms and the carboxylic acid group destabilize the carbocation intermediate. The stability of intermediates in reactions of substituted aromatic radicals can also be influenced by these electronic effects, potentially guiding reaction pathways toward the formation of specific products. researchgate.net

The presence of both electron-donating and electron-withdrawing groups can lead to a "push-pull" electronic environment. This can impact the ground-state aromaticity and the energy barriers for reactions that involve disruption of the aromatic system. For instance, the acidity of substituted benzoic acids is directly related to the stability of the conjugate base (carboxylate anion) formed upon deprotonation. nih.gov Electron-withdrawing groups, like fluorine, stabilize the negative charge of the carboxylate, thereby increasing the acidity of the benzoic acid. nih.govmdpi.com The electron-donating isopropoxy group would generally be expected to decrease acidity. intermediateorgchemistry.co.uk The net effect on acidity and intermediate stability is a balance of these opposing influences. nih.gov

Influence of the Isopropoxy Group on Stereoelectronic Properties

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org The isopropoxy group in this compound plays a crucial role in defining the molecule's stereoelectronic landscape.

Conformational Analysis and Steric Hindrance

Conformational analysis of similar ortho-substituted aromatic compounds, such as carvacrol (B1668589) derivatives, has shown that the rotation of an isopropyl group can be restricted, leading to distinct syn and anti conformers with significant energy barriers between them. mdpi.com For this compound, the most stable conformation would likely position the bulky isopropyl group to minimize steric clashes with the neighboring groups. This preferred conformation can be predicted and analyzed using computational methods. mdpi.comrsc.org The steric bulk of the isopropoxy group can also influence the approach of reagents in a chemical reaction, potentially blocking certain reaction sites and directing reactants to less hindered positions.

Electronic Contributions to Reactivity (e.g., through hyperconjugation)

Beyond the primary mesomeric effect, the isopropoxy group can engage in more subtle electronic interactions such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (like a C-H σ-bond) into an adjacent empty or partially filled anti-bonding orbital. wikipedia.orgeoquimica.com

Furthermore, stereoelectronic effects involving the oxygen lone pairs are critical. The orientation of these lone pairs relative to the ring's π-system and adjacent anti-bonding orbitals (like σ* orbitals of the C-F bonds) can lead to stabilizing interactions that influence conformation and reactivity, similar to the well-known anomeric effect in sugars. rsc.org

Computational Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanistic details of chemical reactions. bohrium.comnih.gov For a molecule like this compound, DFT calculations can provide invaluable insights into reaction pathways and the structures of transition states.

By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), it is possible to model the energy landscape of a given reaction. researchgate.netnih.gov These calculations can identify the lowest energy conformations of the reactant, the structures of intermediates and products, and the transition state structures that connect them. The calculated energy differences can then be used to determine activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.gov

For example, DFT studies on substituted benzoic acids have been used to accurately calculate gas-phase acidities and to understand the contributions of inductive and resonance effects. mdpi.com Similar computational approaches could be applied to this compound to explore various reaction mechanisms, such as electrophilic substitution, nucleophilic attack, or reactions at the carboxylic acid group. The calculations can also elucidate the role of the various substituents in stabilizing or destabilizing transition states, thereby explaining observed regioselectivity and reactivity patterns. nih.gov

Computational MethodApplication in Studying this compound
Geometry Optimization Determination of the lowest energy conformations, bond lengths, and bond angles. Analysis of steric hindrance. nih.gov
Frequency Calculations Confirmation of minima and transition states on the potential energy surface. Calculation of thermochemical data (e.g., free energy).
Transition State Search (e.g., QST3, Berny) Locating the structure and energy of transition states for proposed reaction steps. bohrium.com
Intrinsic Reaction Coordinate (IRC) Verifying that a found transition state connects the correct reactant and product minima. bohrium.com
Natural Bond Orbital (NBO) Analysis Quantifying electronic effects like charge distribution, inductive effects, and hyperconjugative interactions. nih.gov

Ab Initio Molecular Dynamics Simulations

A comprehensive search of scientific literature and chemical databases has revealed no specific studies employing ab initio molecular dynamics (AIMD) simulations for the investigation of reaction mechanisms involving this compound. While AIMD is a powerful computational method for elucidating reaction pathways and dynamics, its application to this particular compound has not been documented in publicly available research.

Computational chemistry studies, including AIMD, have been conducted on related benzoic acid derivatives. nih.govchemicalregister.com These investigations provide insights into properties such as dimer formation, the influence of substituents on acidity, and interactions with surfaces. nih.govchemicalbook.com For instance, studies on 4-substituted benzoic acids have utilized ab initio calculations to develop theoretical substituent scales, and research on 2-hydroxy and 2,4-dihydroxy benzoic acids has employed Density Functional Theory (DFT) and ab initio methods to analyze their structure and spectra. nih.govchemicalregister.com However, these findings are not directly transferable to this compound due to the unique electronic and steric effects of the difluoro and isopropoxy substituents.

The absence of specific AIMD data for this compound means that a detailed analysis of its reaction dynamics, transition states, and solvent effects at this level of theory is not currently possible. Future computational studies are necessary to provide the detailed, time-resolved atomic-level understanding of its chemical behavior that AIMD simulations can offer.

Derivatization and Functionalization Strategies of 2,3 Difluoro 6 Isopropoxybenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 2,3-Difluoro-6-isopropoxybenzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of ester and amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

Esterification with Various Alcohols and Phenols

The esterification of this compound can be achieved through several established methods. Direct esterification with alcohols or phenols under acidic catalysis is a common approach. However, due to the steric hindrance and electronic effects of the ortho-isopropoxy and ortho-fluoro substituents, this method may require harsh conditions and result in moderate yields.

A more efficient route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. Treatment of this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2,3-difluoro-6-isopropoxybenzoyl chloride. This acyl chloride can then be reacted with a wide range of alcohols and phenols in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to afford the corresponding esters in high yields. Phenols, being less nucleophilic than alcohols, may require activation, for instance, by conversion to the corresponding phenoxide with a base, to facilitate the reaction with the acyl chloride. libretexts.org

Table 1: Representative Esterification Reactions

Alcohol/Phenol (B47542)ReagentsProduct
MethanolSOCl₂, PyridineMethyl 2,3-difluoro-6-isopropoxybenzoate
Ethanol(COCl)₂, Et₃NEthyl 2,3-difluoro-6-isopropoxybenzoate
PhenolSOCl₂, NaOHPhenyl 2,3-difluoro-6-isopropoxybenzoate
4-Nitrophenol(COCl)₂, Pyridine4-Nitrophenyl 2,3-difluoro-6-isopropoxybenzoate

Amidation with Primary and Secondary Amines

Similar to esterification, the synthesis of amide derivatives of this compound is effectively carried out via the acyl chloride intermediate. The reaction of 2,3-difluoro-6-isopropoxybenzoyl chloride with primary or secondary amines provides the corresponding N-substituted amides. hud.ac.uk This method is generally high-yielding and tolerates a broad range of functional groups on the amine component. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

The choice of solvent and base can be critical, especially when dealing with less reactive amines or sensitive substrates. Dichloromethane and tetrahydrofuran (B95107) are common solvents, while triethylamine and diisopropylethylamine are frequently used as bases. For the synthesis of amides from aniline (B41778) derivatives, specialized conditions might be required to achieve high yields.

Table 2: Representative Amidation Reactions

AmineReagentsProduct
AnilineSOCl₂, PyridineN-Phenyl-2,3-difluoro-6-isopropoxybenzamide
Benzylamine(COCl)₂, Et₃NN-Benzyl-2,3-difluoro-6-isopropoxybenzamide
PyrrolidineSOCl₂, Et₃N(2,3-Difluoro-6-isopropoxyphenyl)(pyrrolidin-1-yl)methanone
Diethylamine(COCl)₂, DIPEAN,N-Diethyl-2,3-difluoro-6-isopropoxybenzamide

Modification of the Aromatic Ring System

The difluorinated benzene (B151609) ring of this compound presents opportunities for further functionalization through electrophilic aromatic substitution and modern cross-coupling methodologies.

Halogenation and Nitration Studies

Halogenation: The introduction of additional halogen atoms onto the aromatic ring can significantly influence the electronic properties and biological activity of the molecule. The directing effects of the existing substituents (two fluorine atoms, an isopropoxy group, and a carboxylic acid group) will govern the regioselectivity of electrophilic halogenation. Based on the activating and directing properties of these groups, electrophilic attack is likely to occur at the positions ortho and para to the strongly activating isopropoxy group. However, the presence of two deactivating fluorine atoms and a meta-directing carboxylic acid will modulate this reactivity. For instance, the bromination of a similar compound, 2,3,4-trifluorobenzoic acid, has been achieved using a brominating agent in the presence of an oxidizing agent to produce 2,3,4-trifluoro-5-bromobenzoic acid with high regioselectivity. google.com A similar strategy could potentially be applied to this compound.

Nitration: The nitration of the aromatic ring introduces a versatile nitro group that can be further transformed into other functional groups, such as an amino group. The nitration of benzoic acid itself typically yields the meta-nitro product due to the deactivating, meta-directing nature of the carboxylic acid. truman.eduorgsyn.org In the case of this compound, the outcome of nitration will be a result of the interplay between the directing effects of all substituents. The powerful ortho, para-directing isopropoxy group would likely direct the incoming nitro group to the 4- or 6-position, while the carboxylic acid directs to the 5-position. The fluorine atoms also exert a deactivating effect. Continuous flow nitration has been successfully applied to complex substituted benzoic acids, offering a safe and efficient method for such transformations. soton.ac.uk

Table 3: Potential Aromatic Ring Modification Reactions

ReactionReagentsPotential Product(s)
BrominationBr₂, FeBr₃ or NBS, H₂SO₄Bromo-2,3-difluoro-6-isopropoxybenzoic acid
IodinationI₂, HIO₃, H₂SO₄Iodo-2,3-difluoro-6-isopropoxybenzoic acid
NitrationHNO₃, H₂SO₄Nitro-2,3-difluoro-6-isopropoxybenzoic acid

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

To utilize palladium-catalyzed cross-coupling reactions, a halogenated derivative of this compound is first required. As discussed in the halogenation section, such derivatives can potentially be synthesized.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com A bromo- or iodo- derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl compounds. rsc.orgrsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org A halogenated derivative of this compound could be reacted with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl moiety onto the aromatic ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the coupling of a halogenated this compound derivative with a wide range of primary or secondary amines, leading to the synthesis of various N-aryl or N-heteroaryl derivatives.

Table 4: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical Base
SuzukiPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, DIPEA
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, XPhos, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃

Functionalization at the Isopropoxy Group

The isopropoxy group, while generally stable, can potentially undergo specific chemical transformations. One possible reaction is O-dealkylation to yield the corresponding phenol. This can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting 2,3-difluoro-6-hydroxybenzoic acid would be a valuable intermediate for further derivatization, for example, through etherification with different alkyl halides to introduce novel alkoxy groups.

Direct functionalization of the isopropyl group itself, for instance, through C-H activation, is a more challenging transformation but could offer a route to novel derivatives. Recent advances in C(sp³)–H functionalization might provide pathways to introduce functionality at the isopropyl moiety. nih.gov

Table 5: Potential Functionalization Reactions at the Isopropoxy Group

ReactionReagentsPotential Product
O-DeisopropylationBBr₃ or HBr2,3-Difluoro-6-hydroxybenzoic acid
Etherification (of the resulting phenol)R-X, Base2,3-Difluoro-6-(alkoxy)benzoic acid

Cleavage and Replacement Reactions of the Ether Linkage

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions using strong acids. This reaction provides a synthetic route to substituted phenols.

Acid-Mediated Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong hydrogen halide acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. masterorganicchemistry.comyoutube.com

The subsequent step depends on the nature of the alkyl group. For this compound, the ether is attached to a secondary carbon (the isopropyl group). Cleavage is therefore likely to proceed through an SN1-type mechanism. openstax.org The protonated ether cleaves to form a stable secondary carbocation (the isopropyl cation) and 2,3-difluoro-6-hydroxybenzoic acid. The halide ion then attacks the carbocation to form an isopropyl halide. openstax.org Ethers with tertiary, benzylic, or allylic groups are particularly susceptible to cleavage via an SN1 mechanism because they can form stable intermediate carbocations. openstax.org It is important to note that nucleophilic substitution directly on the sp²-hybridized carbon of the phenyl ring does not occur. masterorganicchemistry.com

Reaction Scheme: Ether Cleavage

Reactant : this compound

Reagents : Excess HBr or HI, heat

Products : 2,3-Difluoro-6-hydroxybenzoic Acid, 2-bromopropane (B125204) (or 2-iodopropane)

ReactionReagentsMechanismProducts
Ether CleavageHBr or HI (conc.), HeatSN12,3-Difluoro-6-hydroxybenzoic Acid, Isopropyl Halide

Oxidation and Reduction Pathways of the Isopropyl Moiety

The isopropyl group itself can be a site for chemical modification, primarily through oxidation, to introduce new functionalities.

Oxidation of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to oxidation. Aromatic compounds containing an isopropyl group can be oxidized to convert the isopropyl group into a 2-hydroxy-2-propyl group. google.comepo.org This transformation is typically carried out using molecular oxygen in the presence of a catalyst or under specific conditions, such as in an aqueous alkali solution. google.comepo.org Such processes have been developed for the synthesis of aromatic tertiary alcohols from compounds with a tertiary carbon atom attached directly to an aromatic ring. google.com The initial product of such an oxidation is often a hydroperoxide, which is then reduced to the corresponding tertiary alcohol. vedantu.com Further oxidation could potentially yield a ketone, though this may involve cleavage of carbon-carbon bonds. quora.com

Reduction of the Isopropyl Moiety: The reduction of an alkyl group such as the isopropyl moiety on an aromatic ring is not a common or synthetically straightforward pathway. Standard catalytic hydrogenation conditions that might reduce other functional groups would typically leave the alkyl chain and the aromatic ring intact. Therefore, this pathway is not generally considered a viable functionalization strategy for this compound.

Synthesis of Polyfunctional Derivatives and Complex Scaffolds

The strategic functionalization of this compound allows for its use as a key intermediate in the construction of more complex molecules with multiple functional groups and intricate architectures.

Multistep Synthetic Sequences Utilizing this compound as a Key Intermediate

The carboxylic acid group is the most common starting point for multistep synthetic sequences. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. For instance, the reaction of the carboxylic acid with an amine in the presence of a coupling agent yields the corresponding amide. This new amide can then serve as a directing group for subsequent C-H activation reactions or as a handle for further transformations.

A plausible synthetic sequence could involve:

Amide Formation: Conversion of the carboxylic acid to an N-alkyl or N-aryl amide using standard peptide coupling reagents. The formation of ammonium (B1175870) carboxylate salts through a simple acid-base reaction with an amine is a key step in this process. mdpi.com

Directed Functionalization: The newly installed amide group can direct the functionalization of an adjacent C-H bond on the aromatic ring, although the existing substitution pattern makes this challenging.

Modification of Other Sites: The fluoro or isopropoxy groups could be modified in subsequent steps, although this often requires harsh conditions that may not be compatible with the rest of the molecule.

The use of fluorinated benzoic acids as precursors for more complex heterocyclic compounds, such as those with antibacterial properties, highlights their importance as key intermediates in medicinal chemistry. google.com

Chemo- and Regioselective Functionalization Challenges

The synthesis of polyfunctional derivatives from this compound is accompanied by significant chemo- and regioselectivity challenges.

Chemoselectivity: The molecule possesses multiple reactive sites: the carboxylic acid, the aromatic C-H bonds, the aromatic C-F bonds, and the ether linkage. Achieving selective reaction at one site without affecting the others is a major hurdle. For example, conditions required to cleave the ether linkage (strong acid, heat) could also lead to decarboxylation. openstax.orgmdpi.com Similarly, reagents intended to functionalize the aromatic ring might react with the acidic proton of the carboxyl group.

Regioselectivity: Introducing a new substituent onto the aromatic ring via electrophilic aromatic substitution is complicated by the existing substituents. The isopropoxy group is an ortho-, para-director, while the fluorine atoms and the carboxylic acid group are deactivating. The positions ortho and para to the strong directing isopropoxy group are already occupied (by fluorine and the carboxyl group). The remaining open positions on the ring (C4 and C5) are influenced by a complex interplay of activating and deactivating effects from the three different types of substituents.

Spectroscopic and Structural Characterization of 2,3 Difluoro 6 Isopropoxybenzoic Acid and Its Derivatives Advanced Research Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Difluoro-6-isopropoxybenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the carboxylic acid proton. The aromatic region would likely show two coupled doublets, corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. The isopropoxy group would be characterized by a septet for the methine proton and a doublet for the two methyl groups. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The isopropoxy group will have two distinct signals for the methine and methyl carbons.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (J-coupling) would provide crucial information about their chemical environment and spatial relationship.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
COOH 10.0 - 13.0 br s -
Ar-H (C5) 7.0 - 7.3 d J(H-H) = 8.0 - 9.0
Ar-H (C4) 6.8 - 7.1 d J(H-H) = 8.0 - 9.0
OCH(CH₃)₂ 4.5 - 4.8 sept J(H-H) = 6.0 - 7.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity
COOH 165 - 175 s
C2 150 - 160 d, J(C-F)
C3 145 - 155 d, J(C-F)
C6 140 - 150 s
C1 120 - 130 s
C5 115 - 125 s
C4 110 - 120 s
OCH(CH₃)₂ 70 - 80 s

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F (C2) -130 to -140 d J(F-F) = 15 - 25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To definitively assign the signals and establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons at C4 and C5, and within the isopropoxy group between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the aromatic CH groups and the isopropoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the isopropoxy group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

HRMS is a powerful technique for determining the precise elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis. fu-berlin.de

Ionization Techniques and Fragmentation Pathway Elucidation

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO). fu-berlin.de For this compound, the loss of the isopropoxy group as a radical or as propene are also likely fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate and fragment specific ions, helping to piece together the fragmentation puzzle.

Isotopic Pattern Analysis for Structural Confirmation

The high mass accuracy of HRMS allows for the determination of the elemental formula of the parent ion and its fragments. The characteristic isotopic pattern of the molecule, arising from the natural abundance of isotopes like ¹³C, can be precisely measured and compared with the theoretical pattern for the proposed formula, providing a high degree of confidence in the structural assignment.

Table 4: Predicted HRMS Data for this compound (C₁₀H₁₀F₂O₃)

Ion Predicted Exact Mass (m/z)
[M+H]⁺ 217.0670
[M-H]⁻ 215.0514
[M-H₂O+H]⁺ 199.0565

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to appear in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists as a dimer, would also be Raman active.

A key aspect to investigate using vibrational spectroscopy is the extent of hydrogen bonding. In the solid state, benzoic acids often form hydrogen-bonded dimers. This dimerization leads to a significant broadening and red-shifting of the O-H stretching band and a lowering of the C=O stretching frequency in the FT-IR spectrum.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (acid) 2500-3300 (broad) 2500-3300 (weak)
C-H stretch (aromatic) 3000-3100 3000-3100
C-H stretch (aliphatic) 2850-3000 2850-3000
C=O stretch (acid) 1680-1720 1680-1720 (weak)
C=C stretch (aromatic) 1450-1600 1450-1600 (strong)

X-ray Crystallography for Solid-State Structure Determination

A hypothetical table of crystal data for this compound is provided below, based on typical values for similar organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4
Density (calc) (g/cm³)1.38
Hydrogen BondingCentrosymmetric R²₂(8) dimers via O-H···O interactions

This table is for illustrative purposes and represents plausible data for a compound of this type.

Since this compound is not chiral, the determination of absolute configuration is not applicable. However, for chiral derivatives of this compound, X-ray crystallography using anomalous dispersion effects would be the definitive method for assigning the absolute stereochemistry.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as fluorination. rsc.org Different polymorphs can exhibit distinct physical properties. Crystallization experiments under various conditions (e.g., different solvents, temperatures) could reveal the existence of multiple polymorphs of this compound. Each polymorph would have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern and spectroscopic signature.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. nih.govacs.org ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the electronic transitions and stereochemistry of chiral chromophores. acs.org VCD, the infrared counterpart to ECD, provides stereochemical information from vibrational transitions. nih.gov

While the parent molecule, this compound, is achiral and thus ECD and VCD silent, these techniques would be invaluable for the stereochemical analysis of its chiral derivatives. For instance, if a chiral center were introduced in the isopropoxy group or elsewhere in a derivative, ECD and VCD could be used to:

Determine the absolute configuration: By comparing experimental ECD and VCD spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute configuration of a new chiral derivative could be unambiguously assigned.

Analyze conformational preferences of chiral molecules in solution: VCD is particularly sensitive to the solution-phase conformation of molecules, providing insights that are complementary to solid-state X-ray data.

The application of these powerful techniques underscores the depth of structural and stereochemical information that can be obtained for derivatives of this compound in advanced chemical research.

Advanced Theoretical and Computational Studies on 2,3 Difluoro 6 Isopropoxybenzoic Acid

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2,3-Difluoro-6-isopropoxybenzoic acid, computational quantum chemistry provides powerful tools to probe its electronic characteristics. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comwikipedia.org

In a related compound, 2,3-difluorobenzoic acid, quantum chemical calculations have been performed to determine its FMO energies. nih.gov These calculations show that charge transfer occurs within the molecule. nih.gov For this compound, the introduction of the electron-donating isopropoxy group at the 6-position is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity compared to its non-alkoxylated counterpart.

Table 1: Calculated Frontier Molecular Orbital Energies for Benzoic Acid Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzoic Acid -7.02 -0.85 6.17
2,3-Difluorobenzoic Acid -7.15 -1.02 6.13

Note: Values for Benzoic Acid and 2,3-Difluorobenzoic Acid are based on reported computational studies. Values for this compound are estimated based on the expected electronic effects of the isopropoxy group.

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the carboxylic acid group's oxygen atoms, making them prime targets for electrophiles. The fluorine atoms, being highly electronegative, will also contribute to regions of negative potential. The isopropoxy group, being electron-donating, will increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. However, the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group will create a more complex charge distribution across the ring. The hydrogen atom of the carboxylic acid will exhibit a strong positive potential, indicative of its acidic nature.

Conformational Analysis and Energy Minima

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. uni-muenchen.de This is typically done by systematically changing a specific dihedral angle and calculating the energy at each step. For this compound, key dihedral angles to scan would include the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the rotations around the C-O bonds of the isopropoxy group.

The steric bulk of the isopropoxy group at the 6-position, adjacent to the carboxylic acid, is expected to create significant steric hindrance. This will likely lead to a non-planar arrangement of the carboxylic acid group with respect to the benzene (B151609) ring to minimize steric repulsion. The PES scan would reveal the most stable rotational conformer and the energy barriers to rotation, providing insight into the molecule's flexibility. Studies on ortho-substituted benzoic acids have shown that such substitutions can lead to non-planar structures. researchgate.netresearchgate.net

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a solute molecule. nih.govrsc.org Solvents can stabilize or destabilize different conformers and can influence reaction rates by solvating reactants, transition states, and products to varying extents.

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The carboxylic acid group can form hydrogen bonds with protic solvents, which can affect its orientation and acidity. ucl.ac.uk In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the isopropoxy group might be a possibility, leading to a more compact conformation. The choice of solvent can therefore be critical in controlling the shape and reactivity of this molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its chemical and physical properties. nih.govrsc.org These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or other properties.

For this compound, several key descriptors can be calculated to understand its structure-reactivity relationships:

Electronegativity (χ): A measure of an atom's ability to attract electrons. For a molecule, it is often approximated as the negative of the chemical potential.

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules and for building predictive models of its behavior. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Benzoic Acid Derivatives

Compound Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV) Dipole Moment (μ) (Debye)
Benzoic Acid 3.935 3.085 2.51 1.75
2,3-Difluorobenzoic Acid 4.085 3.065 2.72 2.89

Note: Values for Benzoic Acid and 2,3-Difluorobenzoic Acid are based on reported computational studies. Values for this compound are estimated based on the expected electronic and steric effects of the substituents.

Hammett Parameters and Related Electronic Descriptors

The electronic character of substituents on a benzene ring significantly influences the reactivity of a molecule. This is quantitatively described by Hammett parameters (σ), which are derived from the dissociation constants of substituted benzoic acids in water. wikipedia.orgviu.ca For this compound, the Hammett parameters of the individual substituents—two fluorine atoms and an isopropoxy group—collectively determine the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.

The Hammett equation is expressed as:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction of a substituted benzene derivative, K₀ is the equilibrium constant for the unsubstituted benzene derivative, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org Electron-withdrawing groups have positive σ values and increase the acidity of benzoic acid, while electron-donating groups have negative σ values and decrease the acidity. youtube.com

Table 1: Estimated Hammett Parameters and Related Electronic Descriptors for this compound

ParameterDescriptionEstimated Value
σ (ortho-F) Hammett constant for the fluorine at the 2-position.+0.20 to +0.30
σ (meta-F) Hammett constant for the fluorine at the 3-position.+0.34
σ (ortho-O-iPr) Hammett constant for the isopropoxy group at the 6-position.-0.10 to +0.10
Calculated pKa Predicted acidity of the carboxylic acid group.2.5 - 3.0
Dipole Moment (Debye) A measure of the overall polarity of the molecule.2.0 - 2.5 D

Note: The values presented in this table are estimations based on known values for similar substituents and are intended to be illustrative. Precise values would require specific experimental measurements or high-level computational studies.

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. This analysis is based on the topology of the electron density, ρ(r), specifically its gradient vector field and the Laplacian of the electron density, ∇²ρ(r).

Key features of an AIM analysis include the identification of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature. For chemical bonding, the most important are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms.

For this compound, an AIM analysis would reveal the characteristics of the covalent bonds within the molecule, as well as any non-covalent interactions, such as intramolecular hydrogen bonds. The properties of the electron density at the BCPs provide quantitative information about the bonds.

Table 2: Theoretical AIM Analysis Data for Selected Bonds in this compound

Bondρ(r) at BCP (a.u.)∇²ρ(r) at BCP (a.u.)Ellipticity (ε)Bond Character
C-F (ortho) ~0.30 - 0.35< 0~0.05 - 0.10Polar Covalent
C-F (meta) ~0.30 - 0.35< 0~0.05 - 0.10Polar Covalent
C-O (isopropoxy) ~0.25 - 0.30< 0~0.01 - 0.05Covalent
O-H (carboxyl) ~0.35 - 0.40< 0~0.01 - 0.03Polar Covalent
C=O (carboxyl) ~0.45 - 0.50< 0~0.15 - 0.20Polar Covalent

Note: The data in this table are hypothetical and represent typical values expected from an AIM analysis of a molecule with these functional groups. The actual values would be obtained from quantum chemical calculations.

A negative value of the Laplacian of the electron density (∇²ρ(r)) at a BCP is indicative of a shared-shell interaction, characteristic of covalent bonds. The ellipticity (ε) of the bond provides a measure of its cylindrical symmetry; a higher ellipticity suggests a greater π-character or bond strain.

Molecular Modeling and Simulation of Interactions

Docking Studies for Material or Enzyme Active Site Interactions (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In a non-clinical context, this can be used to study the interaction of this compound with various materials or enzyme active sites for applications in materials science or biocatalysis.

For instance, docking studies could be employed to investigate the adsorption of this benzoic acid derivative onto the surface of a metal oxide, which is relevant for applications in catalysis or surface functionalization. The docking simulation would predict the binding mode and calculate a scoring function to estimate the binding affinity. The interactions would likely involve the carboxylic acid group forming hydrogen bonds or coordinate bonds with the material surface.

Similarly, docking into the active site of an enzyme, such as a lipase or an esterase, could reveal its potential as a substrate or inhibitor. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the amino acid residues of the enzyme. researchgate.netniscpr.res.in

Table 3: Hypothetical Docking Study Results of this compound with a Generic Material Surface and Enzyme Active Site

TargetPredicted Binding Energy (kcal/mol)Key Interactions
Generic Metal Oxide Surface -5 to -8Hydrogen bonding from the carboxylic acid to surface hydroxyl groups; van der Waals interactions of the aromatic ring with the surface.
Generic Lipase Active Site -6 to -9Hydrogen bonding of the carboxylic acid with serine and histidine residues; hydrophobic interactions of the isopropoxy group and the aromatic ring with nonpolar residues.

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. ucl.ac.ukunimi.it An MD simulation of this compound, either in a solvent or interacting with another material, would reveal its conformational flexibility, solvation properties, and the time-evolution of its interactions.

A simulation in an aqueous environment, for example, would show how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and fluorine atoms. The simulation could also be used to calculate the potential of mean force for the dimerization of two molecules, providing insight into their self-association behavior in solution. acs.orgbohrium.com

MD simulations are also valuable for studying the dynamic interactions with a surface or within an enzyme's active site, complementing the static picture provided by molecular docking. The simulation can reveal the stability of the docked pose and identify conformational changes in both the small molecule and the larger system upon binding.

Table 4: Potential Observables from a Molecular Dynamics Simulation of this compound

Simulation SystemKey Observables
In Aqueous Solution Radial distribution functions of water around key functional groups; hydrogen bond lifetimes; rotational correlation times of the molecule; conformational analysis of the isopropoxy group.
Bound to a Material Surface Root-mean-square deviation (RMSD) of the bound conformation; analysis of persistent intermolecular interactions; potential of mean force for desorption.
In an Enzyme Active Site RMSD of the ligand and key active site residues; analysis of dynamic hydrogen bond networks; conformational flexibility of the ligand within the binding pocket.

Note: This table lists the types of data and analyses that can be extracted from molecular dynamics simulations.

Applications of 2,3 Difluoro 6 Isopropoxybenzoic Acid in Specialized Academic Fields Non Clinical

Role as a Building Block in Organic Synthesis of Complex Molecules

The combination of a carboxylic acid handle for amide or ester formation, and a fluorinated aromatic ring for various coupling reactions or as a bioisosteric element, positions this molecule as a versatile starting material.

Precursor for Advanced Heterocyclic Compounds

Fluorinated benzoic acids are established precursors in the synthesis of complex heterocyclic systems, which form the core of many functional materials and pharmaceutical agents. The carboxylic acid group can be readily converted into an acid chloride or activated ester, facilitating reactions with dinucleophiles to form heterocyclic rings. For instance, condensation with substituted anilines or diamines can lead to the formation of quinolones or benzodiazepines.

While no literature specifically details the use of 2,3-Difluoro-6-isopropoxybenzoic acid for this purpose, the synthesis of l-Aryl-6,8-difluoroquinolone antibacterial agents from related tetrafluorobenzoylacetates demonstrates the principle of using polyfluorinated aromatic acids in building complex heterocyclic frameworks. msu.edu The fluorine atoms can influence the regioselectivity of cyclization reactions and modulate the electronic properties of the final heterocyclic product.

Table 1: Potential Heterocyclic Scaffolds from Fluorinated Benzoic Acid Derivatives

Heterocyclic System Potential Synthetic Route Key Intermediates
Quinolones Condensation with anilines followed by cyclization N-Aryl-aminobenzoic acids
Benzoxazinones Reaction with aminophenols O-Acyl aminophenols

This table illustrates potential applications based on the known chemistry of related fluorinated benzoic acids.

Scaffold for Multidentate Ligands in Catalysis

The synthesis of multidentate ligands for transition metal catalysis is a cornerstone of modern chemistry. Benzoic acid derivatives can be elaborated into ligands that coordinate to metal centers through the carboxylate oxygen atoms and other strategically placed donor atoms. The fluorine atoms on the aromatic ring of this compound can tune the electronic properties of such a ligand, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. For example, the electron-withdrawing nature of fluorine can render the metal center more electrophilic.

Although there are no specific reports on the use of this compound in ligand synthesis, the general principle of using substituted benzoic acids to create ligands for various catalytic transformations, including polymerization and cross-coupling reactions, is well-established.

Integration into Functional Materials and Polymers

The properties of this compound, such as its rigidity and the strong C-F bond, make it a candidate for incorporation into high-performance materials.

Components in Liquid Crystals or Optoelectronic Materials

The development of new liquid crystals (LCs) is a major area of materials research. The properties of LC molecules, such as their dielectric anisotropy and clearing point, are highly dependent on their molecular structure. Fluorinated compounds are widely used in liquid crystal mixtures, often to increase the dielectric anisotropy and optimize other physical properties. google.com Benzoic acid derivatives, in general, are known to form liquid crystalline phases through hydrogen bonding. google.com

The combination of a rigid phenyl ring, polar fluorine substituents, and an alkoxy group in this compound makes it a plausible candidate for inclusion in liquid crystal formulations, although no such application has been specifically reported. Its structure could contribute to the formation of mesophases with desirable electro-optical properties.

Table 2: Influence of Structural Features on Potential Material Properties

Structural Feature Potential Impact on Material Properties
Difluoro-substitution Increased thermal stability, enhanced dielectric anisotropy, modified refractive index.
Isopropoxy Group Influences solubility, can affect liquid crystal phase behavior and melting point.

This table is illustrative and based on general principles of materials chemistry.

Use in Analytical Chemistry Method Development

In analytical chemistry, high-purity, well-characterized compounds are essential as reference standards for the identification and quantification of analytes. Given that this compound is a stable, solid compound, it could potentially serve as a reference standard in chromatographic methods like HPLC or GC, particularly if it were identified as a metabolite or degradation product of a larger molecule used in industrial or pharmaceutical applications.

A patent for the related compound, 2,3-difluoro-6-methoxybenzoic acid, notes that its high purity makes it suitable as a standard sample for chemical and biological experiments. google.com By extension, this compound could find a similar role. However, there is no documented use of this specific compound as an analytical standard in the current literature. a-2-s.com

Derivatizing Agent for Chromatographic Analysis

While direct studies utilizing this compound as a primary derivatizing agent are not extensively documented, its chemical properties suggest significant potential for this application, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a common strategy to improve the analytical properties of compounds, such as volatility, thermal stability, and detectability. researchgate.netgcms.cz

Fluorinated reagents are particularly valuable in chromatography. In GC, the incorporation of fluorine atoms can enhance volatility and improve detection when using an electron capture detector (ECD), which is highly sensitive to electrophilic groups. researchgate.netgcms.cz For instance, fluorinated anhydrides are frequently used to derivatize alcohols, amines, and phenols to create stable and highly volatile derivatives. gcms.cz Although this compound is a carboxylic acid itself, it could be converted into a more reactive form, such as an acid chloride or anhydride, to then derivatize other molecules.

In HPLC, derivatization is employed to attach a chromophore or fluorophore to an analyte to enhance UV or fluorescence detection. nih.gov Carboxylic acids are often targeted for derivatization to improve their chromatographic behavior and detection limits. Reagents like substituted benzyl (B1604629) halides or coumarin (B35378) analogs are used for this purpose. nih.gov Conversely, a molecule like this compound, with its inherent UV-absorbing properties due to the benzene (B151609) ring, could potentially be used to "tag" other molecules that lack a strong chromophore. After reacting with an analyte of interest (e.g., an alcohol or amine), the resulting ester or amide derivative would be readily detectable by UV detectors. aarlab.com

Furthermore, fluorinated benzoic acids are used as tracers in environmental and reservoir engineering studies, where they are detected at ultra-trace levels using techniques like GC-MS after derivatization (e.g., methylation with BF₃·MeOH). researchgate.netnih.gov The presence of both fluorine and an isopropoxy group on this compound provides a unique mass fragmentation pattern, which would be highly beneficial for selective detection in complex matrices.

Table 1: Potential Chromatographic Derivatization Applications

Technique Potential Role of this compound Rationale Target Analytes
GC-ECD As a precursor to a derivatizing agent (e.g., acid chloride)Introduces fluorine atoms, enhancing electron capture detection. researchgate.netAlcohols, Amines, Phenols
HPLC-UV As a UV-active tagging reagentThe benzoic acid moiety acts as a chromophore. aarlab.comUV-transparent compounds (e.g., aliphatic alcohols)
GC-MS / LC-MS As a standard for tracer studies or as a derivatizing agentProvides a unique mass spectrum for selective detection. researchgate.netnih.govVarious analytes in complex matrices

pH Indicators or Sensors

The application of this compound as a pH indicator or in chemical sensors is an area of theoretical potential, grounded in the fundamental properties of substituted benzoic acids. The core principle of many pH indicators is a change in their light-absorbing or light-emitting properties upon protonation or deprotonation. researchgate.netresearchgate.net

For benzoic acid derivatives, the UV-Vis absorption spectrum is known to be pH-dependent. rsc.org The non-dissociated acid (C₆H₅COOH) and the deprotonated benzoate (B1203000) anion (C₆H₅COO⁻) exhibit different absorption maxima and intensities. This halochromism forms the basis for their potential use as pH sensors. The pKa of the carboxylic acid group determines the pH range over which this transition occurs. For 4-fluorobenzoic acid, the pKa is approximately 4.14. wikipedia.org The pKa of this compound would be influenced by its specific substitution pattern.

Moreover, certain aromatic molecules exhibit pH-dependent fluorescence. While benzoic acid itself has weak fluorescence, the introduction of electron-donating groups can enhance fluorescence intensity. copernicus.org The isopropoxy group on the this compound molecule is an electron-donating group, which could potentially impart useful fluorescence properties. The fluorescence of such a molecule could be quenched or enhanced depending on its protonation state, a phenomenon known as photoinduced electron transfer (PeT). researchgate.net In a potential sensor, at a pH below its pKa, the compound exists as a carboxylic acid. At a pH above its pKa, it deprotonates to a carboxylate anion. This change in electronic structure could modulate its fluorescence, providing a measurable signal corresponding to a specific pH range.

Table 2: Properties Relevant to pH Sensing

Property Relevance to pH Sensing Underlying Principle
UV-Vis Absorption The absorption spectrum changes with pH.The electronic structures of the protonated acid and deprotonated anion differ, leading to different absorption maxima (λmax). rsc.org
pKa Determines the effective pH sensing range.The transition between the acid and anion forms is centered around the pKa value. Substituents (fluoro, isopropoxy) modify the pKa.
Potential Fluorescence Fluorescence intensity may vary with pH.The electron-donating isopropoxy group could enable fluorescence that is modulated by protonation/deprotonation of the carboxyl group. researchgate.netcopernicus.org

Contribution to Agrochemical Research (as a synthetic intermediate for novel active compounds)

Fluorine-containing compounds are of paramount importance in modern agrochemical research, with fluorinated motifs being present in a significant portion of commercial pesticides. researchgate.net The inclusion of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity. researchgate.netsciencedaily.com this compound serves as a valuable synthetic intermediate or building block for creating novel agrochemical candidates. nih.gov

Synthesis of Herbicidal or Fungicidal Precursors

This compound is a well-suited precursor for the synthesis of new herbicidal or fungicidal compounds. Many successful agrochemicals are built around a substituted aromatic core. The carboxylic acid group of this molecule is a versatile functional handle that can be readily converted into esters, amides, or other functional groups to generate a library of new potential active ingredients. For example, the synthesis of novel benzothiazole (B30560) derivatives with herbicidal activity has been achieved using substituted benzoic acids as starting materials. nih.gov Similarly, new fungicidal 1,3-benzoxazines can be prepared from fluorinated aromatic aldehydes, which can be synthesized from the corresponding benzoic acids. researchgate.net The specific 2,3-difluoro substitution pattern, combined with the 6-isopropoxy group, provides a unique electronic and steric profile that can be exploited in the design of targeted enzyme inhibitors.

Structure-Activity Relationship Studies for Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of agrochemicals. nih.govpsu.edu These studies involve systematically modifying a lead compound's structure to understand how different functional groups and substitution patterns affect its biological activity. This compound is an ideal scaffold for SAR studies for several reasons:

Isopropoxy Group: This alkoxy group adds a degree of lipophilicity, which can be crucial for the molecule's ability to penetrate plant cuticles or fungal cell walls. Its size and position also provide steric bulk that can be optimized for selective binding.

Defined Substitution Pattern: The fixed ortho, meta, and ortho' substitution (relative to the carboxyl group) allows researchers to probe the specific spatial requirements of a biological target.

By using this acid to create a series of derivatives (e.g., amides or esters with various amines or alcohols), chemists can systematically evaluate how changes to the molecule affect its efficacy as a herbicide or fungicide, leading to the design of more potent and selective agents. psu.edunih.gov

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The carboxylic acid functional group is a cornerstone of supramolecular design due to its ability to form strong and directional hydrogen bonds.

Self-Assembly Studies of Carboxylic Acid Dimers or Networks

A well-established motif in the solid-state and in non-polar solvents is the formation of centrosymmetric dimers by carboxylic acids. researchgate.netresearchgate.net Two molecules of this compound can be expected to associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring structure known as the R²₂(8) motif.

The stability and geometry of these dimers are influenced by the substituents on the aromatic ring. researchgate.net The electron-withdrawing fluorine atoms can affect the acidity of the carboxyl proton and the strength of the hydrogen bonds. The isopropoxy group, being relatively bulky, may influence the packing of these dimers in the crystal lattice. The study of how these different substituents modulate the self-assembly process provides fundamental insights into crystal engineering and the design of new materials. Beyond simple dimerization, the fluorine atoms themselves can participate in weaker C-H···F or halogen bonding interactions, potentially guiding the assembly of the dimers into more complex one-, two-, or three-dimensional networks. nih.gov

Host-Guest Interactions with Supramolecular Cages

The study of host-guest interactions, a cornerstone of supramolecular chemistry, involves the complexation of a "guest" molecule within the cavity of a "host" molecule. While direct research on the inclusion of this compound within supramolecular cages is not extensively documented in publicly available literature, the principles of molecular recognition and the known behavior of structurally similar molecules allow for a scientifically grounded exploration of its potential interactions with common host families like cyclodextrins and cucurbiturils.

The encapsulation of a guest molecule is governed by a variety of non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. The specific chemical structure of this compound, featuring a difluorinated aromatic ring, a carboxylic acid group, and a bulky isopropoxy substituent, suggests a multifaceted behavior in the context of host-guest chemistry.

Potential Interactions with Cyclodextrins:

Cyclodextrins (CDs) are toroidal-shaped macrocycles composed of glucose units, possessing a hydrophilic exterior and a hydrophobic inner cavity. acs.orgnih.gov This structural arrangement makes them capable of encapsulating hydrophobic molecules or moieties of appropriate size in aqueous solutions. acs.org For this compound, the substituted benzene ring would be the most likely portion to be included within the CD cavity, driven by hydrophobic interactions.

The size of the cyclodextrin (B1172386) cavity is a critical determinant of complex stability. The three common types of cyclodextrins are α-CD, β-CD, and γ-CD, with increasing cavity diameters. The bulky isopropoxy group and the fluorine atoms on the benzoic acid derivative would influence the depth and orientation of its inclusion within the CD cavity. It is plausible that β-cyclodextrin, with its intermediate cavity size, would be a suitable host for the aromatic portion of the molecule. The fluorine substituents could also engage in specific interactions with the CD liner, potentially influencing the binding affinity. Research on highly fluorinated cyclodextrins has shown that they preferentially interact with fluorinated guest molecules, suggesting that a fluorinated host could be particularly effective for encapsulating this compound. rsc.org

The formation of an inclusion complex can be characterized by determining the binding or association constant (Kₐ), which quantifies the strength of the interaction between the host and guest. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and UV-Vis spectroscopy are commonly employed to study these interactions and determine the stoichiometry of the complex, which is often 1:1 for benzoic acid derivatives. nih.govrsc.org

Illustrative Data for Host-Guest Complexation with β-Cyclodextrin:

While specific experimental data for this compound is unavailable, the following table illustrates the type of data typically obtained from such studies for a generic substituted benzoic acid.

ParameterValue (Hypothetical)Method of DeterminationSignificance
Association Constant (Kₐ)150 M⁻¹Isothermal Titration Calorimetry (ITC)Indicates the strength of the binding interaction.
Stoichiometry (n)1ITC / Job's PlotShows a 1:1 host-guest complex formation.
Enthalpy Change (ΔH)-5.2 kJ/molITCIndicates that the binding process is enthalpically driven.
Entropy Change (ΔS)8.1 J/mol·KITCShows a positive entropy change, likely due to the release of water molecules from the cavity.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Potential Interactions with Cucurbiturils:

Cucurbiturils (CB[n]) are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. univ-amu.fr They possess a hydrophobic cavity and two polar, carbonyl-lined portals. univ-amu.fr Cucurbiturils, particularly CB rsc.org and CB nih.gov, are known to form highly stable inclusion complexes with a variety of guest molecules in aqueous solutions. nih.gov

The binding of a guest like this compound within a cucurbituril (B1219460) cavity would be driven by a combination of hydrophobic effects and ion-dipole interactions between the carboxylic acid group (or carboxylate form) and the polar carbonyl portals of the host. The size of the cucurbituril would be a crucial factor, with the cavity needing to be large enough to accommodate the substituted benzene ring. The rigid structure of cucurbiturils often leads to very high binding affinities for complementary guests. univ-amu.fr

NMR spectroscopy is a powerful tool for studying cucurbituril host-guest complexes. Upon inclusion, the signals of the guest protons located inside the host cavity typically show a significant upfield shift due to the shielding effect of the macrocycle. mdpi.com This provides direct evidence of complex formation and can be used to determine the geometry of the inclusion complex.

Detailed Research Findings from Analogous Systems:

Studies on other substituted benzoic acids have shown that the nature and position of the substituents significantly affect the binding affinity and the structure of the resulting host-guest complex. For instance, the self-association of benzoic acid derivatives in solution is influenced by hydrogen bonding and π-π stacking, factors that also play a role in their complexation with supramolecular hosts. ucl.ac.uk The presence of fluorine atoms can enhance the hydrophobicity of the aromatic ring, potentially leading to stronger binding within the nonpolar cavity of a host molecule. The isopropoxy group, being relatively bulky, might sterically hinder the inclusion of the entire molecule, leading to partial inclusion or a specific orientation within the host.

Future Research Directions and Emerging Paradigms for 2,3 Difluoro 6 Isopropoxybenzoic Acid

Chemo- and Biocatalytic Approaches to Synthesis and Functionalization

The synthesis of complex fluorinated compounds often involves harsh conditions and challenges in achieving selectivity. Future research will likely pivot towards greener and more precise catalytic methods.

Chemo-enzymatic synthesis represents a powerful strategy, merging the reliability of traditional organic chemistry with the high selectivity of biological catalysts. rjeid.com Enzymes such as lipases, proteases, and oxidoreductases could be employed for the selective modification of 2,3-Difluoro-6-isopropoxybenzoic acid or its precursors. For instance, a hydrolase could be used for the stereoselective resolution of a racemic intermediate, a critical step in the synthesis of chiral drugs. Biocatalytic methods offer advantages like mild reaction conditions, high regio- and stereoselectivity, and reduced environmental impact. rjeid.com

Biocatalysis , using either isolated enzymes or whole-cell systems, offers further avenues. kcl.ac.uk Enzymes like cytochrome P450s could be engineered to perform selective C-H functionalization on the aromatic ring, introducing new functional groups at positions that are difficult to access through conventional chemistry. Furthermore, the direct enzymatic formation of carbon-fluorine bonds using fluorinases, while still a developing field, is a highly promising future approach for the synthesis of fluorinated molecules. nih.gov The application of these enzymes could provide novel, efficient routes to this compound and its analogues. nih.gov

Potential Catalytic Transformations:

Catalyst Type Potential Reaction on Precursor/Substrate Benefit
Lipase Kinetic resolution of a racemic ester precursor Access to single enantiomer products
Cytochrome P450 Regioselective hydroxylation of the aromatic ring Creation of novel functionalized derivatives
Fluorinase Direct C-F bond formation Highly selective and environmentally benign fluorination

Flow Chemistry and Continuous Processing for Efficient Production

For the industrial-scale synthesis of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These technologies are particularly well-suited for handling potentially hazardous reagents often used in fluorination chemistry, such as elemental fluorine or anhydrous hydrogen fluoride (B91410), by confining them to small, controlled reactor volumes. google.comtib.eu

The use of microreactors can enhance heat and mass transfer, allowing for precise temperature control and preventing runaway reactions. researchgate.net This leads to higher yields, better product quality, and improved safety. google.comdurham.ac.uk A full continuous flow process could be designed, starting from the diazotization of an appropriate aniline (B41778) precursor followed by a Schiemann or related fluorination reaction, all within a closed and automated system. google.com

Furthermore, in-line purification can be integrated into the flow setup. researchgate.net The crude product stream exiting the reactor could pass through columns containing scavenger resins or other absorbing materials to remove unreacted reagents and byproducts, delivering a purified product without the need for traditional workup procedures. durham.ac.uk This "catch-and-release" strategy streamlines the entire manufacturing process, reducing waste and operational costs. researchgate.net

Comparison of Batch vs. Flow Synthesis:

Parameter Batch Processing Flow Chemistry
Safety Higher risk with hazardous reagents due to large volumes Enhanced safety with small reactor volumes and better containment durham.ac.uk
Scalability Difficult, often requires re-optimization Easier to scale by running the system for longer or in parallel
Reaction Control Less precise temperature and mixing control Precise control over reaction parameters, leading to higher consistency google.com
Purification Separate, often multi-step workup Potential for integrated, in-line purification researchgate.net

| Efficiency | Can lead to lower yields and more byproducts | Often results in higher yields and purity durham.ac.uk |

Advanced Spectroscopic Probes and Real-Time Reaction Monitoring

To optimize the synthesis of this compound, particularly in continuous flow systems, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques are poised to become indispensable tools for this purpose.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for this molecule. Because the fluorine nucleus is highly sensitive and there is typically no background signal, ¹⁹F NMR can be used to directly observe the formation of the C-F bonds, track the consumption of fluorinated starting materials, and identify any fluorinated byproducts in the reaction mixture. acs.org This provides a complete mass balance for fluorine throughout the reaction. acs.org

Integrating spectroscopic probes, such as Fourier-transform infrared (FTIR) , Raman , or UV-Vis sensors, directly into a flow reactor can provide continuous, real-time data on reaction kinetics and concentration changes. This approach, known as Process Analytical Technology (PAT), allows for immediate adjustments to process parameters like temperature or flow rate to maintain optimal conditions. For instance, monitoring the disappearance of a reactant's characteristic vibrational band and the appearance of the product's band can provide a direct measure of conversion over time. skyquestt.com

Hypothetical ¹⁹F NMR Data for Reaction Monitoring:

Species Functional Group Expected Chemical Shift Range (ppm vs. CFCl₃) Observation
Fluorinating Agent (e.g., Selectfluor) N-F +40 to +60 Signal decreases as reaction proceeds
Aryl Fluoride Precursor (if used) Ar-F -100 to -140 Signal decreases as reaction proceeds
This compound Ar-F (at C2) -135 to -150 Signal increases, confirming product formation
This compound Ar-F (at C3) -155 to -170 Signal increases, confirming product formation

Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research. nih.gov These approaches can dramatically accelerate the discovery and optimization of molecules like this compound.

Predicting Reactivity and Yields: ML models, such as random forests or neural networks, can be trained on existing chemical reaction data to predict the outcome of new reactions. digitellinc.com By creating a dataset of reactions involving similar fluorinated benzoic acids, a model could be developed to predict the reactivity of the C-H or C-F bonds on the this compound core under various conditions. nih.govnsf.gov This would allow researchers to screen potential reactions in silico, saving significant time and resources by avoiding unsuccessful experiments. nsf.gov

Designing Novel Derivatives: AI can also be used in a generative capacity to design novel derivatives with specific, desirable properties. A model could be trained to understand the relationship between chemical structure and a target property (e.g., binding affinity to a specific protein). The model could then propose new molecules based on the this compound scaffold that are optimized for that property. This data-driven approach streamlines the design-make-test-analyze cycle. uni-muenster.de Furthermore, AI can be used to optimize entire synthetic pathways, suggesting the most efficient routes to a target molecule. skyquestt.com

Machine Learning Model for Derivative Design:

Input Features (Descriptors) Machine Learning Model Predicted Output Properties
Molecular Fingerprints Random Forest / Neural Network Biological Activity
Quantum Chemical Descriptors (e.g., HOMO/LUMO) Support Vector Machine Metabolic Stability
3D Conformational Data Graph Neural Network Solubility

Exploration of Novel Material Science Applications

The unique combination of a difluorinated aromatic ring, a carboxylic acid, and an isopropoxy group makes this compound an intriguing building block for advanced materials. The presence of fluorine atoms can impart high thermal stability, chemical inertness, and low surface energy to polymers. nih.gov

Fluorinated Polymers: The compound could be used as a monomer or co-monomer in the synthesis of novel fluoropolymers. nih.gov For example, it could be incorporated into polyesters, polyamides, or polyimides. The resulting materials could exhibit enhanced properties compared to their non-fluorinated counterparts, such as improved resistance to degradation and hydrophobicity. nih.gov These properties are highly sought after for applications in high-performance coatings, chemically resistant membranes, and advanced textiles.

Liquid Crystals and Organic Electronics: The rigid, polarizable structure of the difluorinated benzoic acid core suggests potential applications in the field of liquid crystals. By modifying the structure, for example by esterifying the carboxylic acid with a long alkyl chain, it may be possible to create molecules that exhibit liquid crystalline phases. Furthermore, fluorinated aromatic compounds are of great interest in organic electronics (e.g., OLEDs and OFETs) due to their influence on the electronic properties and stability of the materials.

Potential Material Applications:

Material Type Role of the Compound Potential Properties Example Application
Polyester Co-monomer High thermal stability, hydrophobicity, chemical resistance Protective coatings for harsh environments
Polyamide Co-monomer Low moisture uptake, high strength Advanced engineering plastics
Surface Modifier Anchoring group (via COOH) Low surface energy, oleophobicity Anti-fouling or self-cleaning surfaces

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-difluoro-6-isopropoxybenzoic acid, and how can intermediates be optimized for yield?

  • Methodological Answer :

  • Synthesis typically involves fluorination and alkoxylation steps. For example, trifluoroacetic acid (TFA) is used to deprotect intermediates, followed by basification (e.g., NaOH) and purification via column chromatography .
  • Optimizing reaction conditions (e.g., temperature, solvent ratios) can improve yields. Key intermediates like 3,5-difluorophenol derivatives (see ) may require controlled fluorination to avoid over-substitution. Characterization via 1H NMR^1 \text{H NMR} and LC-MS is critical for verifying structural integrity .

Q. How should researchers validate the purity of this compound in complex mixtures?

  • Methodological Answer :

  • Use hyphenated techniques like HPLC-UV/HRMS to resolve impurities. For fluorinated analogs, 19F NMR^{19} \text{F NMR} is particularly effective for detecting trace fluorinated byproducts .
  • Reference standards (e.g., deuterated analogs like 3,5-difluorobenzoic-d3 acid) can aid in quantitative analysis via isotopic dilution .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for biological activity studies?

  • Methodological Answer :

  • Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target receptors. Hybrid models combining wet-lab data (e.g., receptor agonism profiles) with computational descriptors (e.g., logP, polar surface area) improve predictive accuracy .
  • For fluorinated compounds, electrostatic potential maps help assess interactions with hydrophobic binding pockets. highlights the importance of multi-receptor profiling to avoid over-reliance on single-receptor models.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Divergent results often stem from methodological differences (e.g., receptor selection, assay conditions). For example, Saito et al. (2009) used 464 receptors to map agonistic profiles, reducing bias from single-receptor studies .
  • Validate findings via orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays). Comparative meta-analysis of datasets (e.g., Haddad et al., 2008b) can identify outliers and reconcile discrepancies .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Systematically vary substituents (e.g., isopropoxy group, fluorine position) and assess impacts on solubility, bioavailability, and target engagement. Use stepwise regression to identify key physicochemical parameters (e.g., Hammett σ constants for electronic effects) .
  • Synthetic routes (e.g., ’s TFA-mediated deprotection) should prioritize modularity to enable rapid analog generation. Pair SAR data with computational QSAR models to prioritize candidates for in vivo testing.

Data Analysis and Experimental Design

Q. What analytical methods are critical for characterizing fluorinated benzoic acid degradation products?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies degradation fragments. For fluorinated compounds, monitor 19F^{19} \text{F}-specific fragmentation patterns.
  • Environmental stability studies (e.g., pH, UV exposure) should use LC-MS/MS to track hydrolytic or photolytic byproducts. Reference ’s protocols for handling hydroxy- and chloro-derivatives.

Q. How to address low reproducibility in synthetic yields for fluorinated intermediates?

  • Methodological Answer :

  • Standardize moisture-sensitive steps (e.g., fluorination reactions) using anhydrous solvents and inert atmospheres.
  • Implement design of experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading). ’s purification workflow (column chromatography with MgSO4_4 drying) ensures consistent isolate purity.

Key Parameters for Method Optimization

Parameter Example Reference
Reaction Temperature0°C for acid-sensitive steps
Purification MethodColumn chromatography (silica gel)
Analytical Validation19F NMR^{19} \text{F NMR}, HRMS
Computational ToolsAutoDock Vina, QSAR models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.